molecular formula C8H8O4 B15144139 Methyl 3,4-dihydroxybenzoate-d3-1

Methyl 3,4-dihydroxybenzoate-d3-1

Cat. No.: B15144139
M. Wt: 171.16 g/mol
InChI Key: CUFLZUDASVUNOE-NRUYWUNFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dihydroxybenzoate-d3-1 can be synthesized by the deuteration of Methyl 3,4-dihydroxybenzoateThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure the efficient incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydroxybenzoate-d3-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,4-dihydroxybenzoate-d3-1 has a wide range of applications in scientific research:

Mechanism of Action

Methyl 3,4-dihydroxybenzoate-d3-1 exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-dihydroxybenzoate-d3-1 is unique due to the presence of deuterium atoms, which enhance its stability and alter its pharmacokinetic and metabolic profiles. This makes it particularly valuable in research applications where precise quantitation and tracing are required .

Properties

Molecular Formula

C8H8O4

Molecular Weight

171.16 g/mol

IUPAC Name

methyl 2,3,6-trideuterio-4,5-dihydroxybenzoate

InChI

InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3/i2D,3D,4D

InChI Key

CUFLZUDASVUNOE-NRUYWUNFSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])O)O)[2H]

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

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